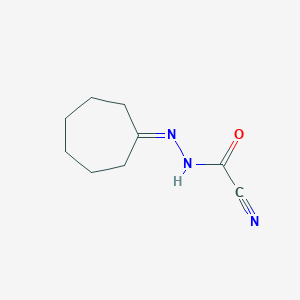
1-cyano-N-(cycloheptylideneamino)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyano-N-(cycloheptylideneamino)formamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. The presence of both cyano and formamide functional groups in its structure makes it a versatile intermediate in various chemical reactions.
Métodos De Preparación
The synthesis of 1-cyano-N-(cycloheptylideneamino)formamide can be achieved through several methods. One common approach involves the reaction of cycloheptylamine with cyanoacetic acid under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as dimethylformamide. The mixture is heated to facilitate the formation of the desired product .
Industrial production methods often involve the use of more efficient and scalable processes. For instance, the reaction can be conducted in a continuous flow reactor, which allows for better control over reaction parameters and higher yields .
Análisis De Reacciones Químicas
1-Cyano-N-(cycloheptylideneamino)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common reagents used in these reactions include dimethylformamide, dicyclohexyl carbodiimide, and 4-N,N-dimethylaminopyridine . Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Cyano-N-(cycloheptylideneamino)formamide has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-cyano-N-(cycloheptylideneamino)formamide exerts its effects involves interactions with specific molecular targets. The cyano group can act as an electrophile, participating in various chemical reactions that modify the structure and function of target molecules. The formamide group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
1-Cyano-N-(cycloheptylideneamino)formamide can be compared with other cyanoacetamides, such as:
2-Cyano-N-(4-nitrophenyl)acetamide: This compound has a similar structure but with a nitrophenyl group instead of a cycloheptylidene group.
N-Cyano-N-phenyl-p-toluenesulfonamide: This compound is used as a non-toxic cyanating agent and has different reactivity compared to this compound.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.
Propiedades
Fórmula molecular |
C9H13N3O |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
1-cyano-N-(cycloheptylideneamino)formamide |
InChI |
InChI=1S/C9H13N3O/c10-7-9(13)12-11-8-5-3-1-2-4-6-8/h1-6H2,(H,12,13) |
Clave InChI |
FWOCEVBVQPJWOT-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(=NNC(=O)C#N)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


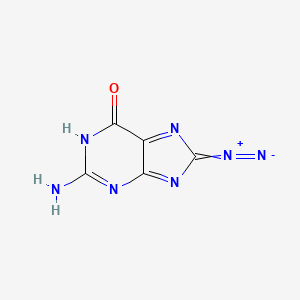
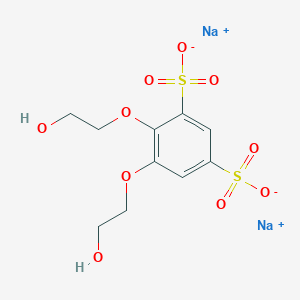
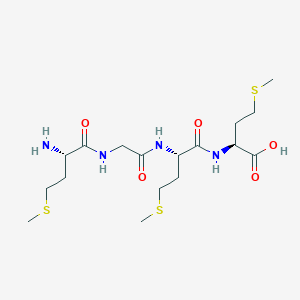
![1-Bromo-3-ethyladamantane; 1-Bromo-3-ethyltricyclo[3.3.1.13,7]decane](/img/structure/B13819480.png)

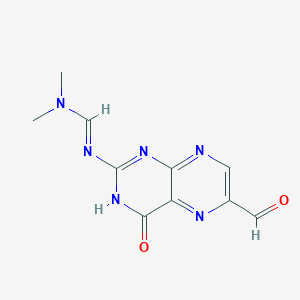
![6H-6,9-Methanoazepino[1,2-a]benzimidazole](/img/structure/B13819491.png)

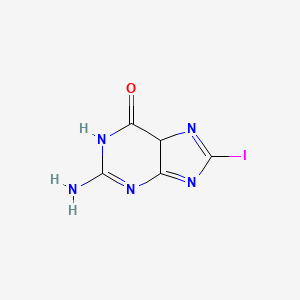
![2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9(14),10,12,22,24-hexaen-11-amine;hydrochloride](/img/structure/B13819522.png)
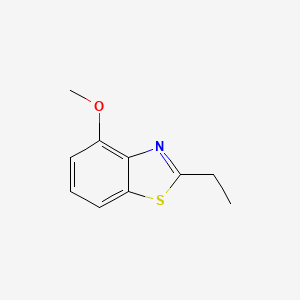
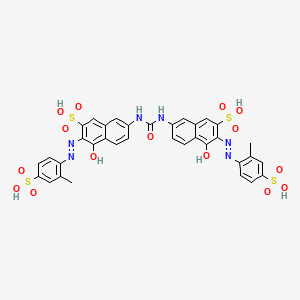
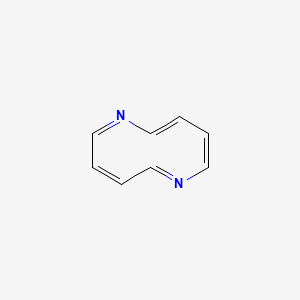
![Benzenesulfonic acid, 3-[ethyl(phenylmethyl)amino]-](/img/structure/B13819552.png)
